molecular formula C12H6 B117225 1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene CAS No. 154746-20-0

1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene

Cat. No. B117225
M. Wt: 150.18 g/mol
InChI Key: OZQLQZISTMXHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene, commonly known as BDEB, is a chemical compound with potential applications in various scientific research fields. BDEB has a unique molecular structure that makes it an attractive candidate for studying the mechanisms of various biological and chemical processes.

Scientific Research Applications

BDEB has been extensively used in various scientific research fields, including organic chemistry, materials science, and biology. In organic chemistry, BDEB has been used as a building block for the synthesis of various organic compounds. It has also been used as a fluorescent probe for studying the binding interactions of small molecules with biological macromolecules. In materials science, BDEB has been used as a precursor for the synthesis of various polymers and organic materials.

Mechanism Of Action

BDEB is known to interact with various biological macromolecules, including proteins and nucleic acids. It has been shown to bind to the active site of enzymes and inhibit their activity. BDEB has also been shown to interact with DNA and RNA, leading to changes in their structure and function.

Biochemical And Physiological Effects

BDEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. BDEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BDEB has been shown to have anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using BDEB in lab experiments is its unique molecular structure, which makes it an attractive candidate for studying various biological and chemical processes. Additionally, BDEB is relatively easy to synthesize and is readily available. However, one of the major limitations of using BDEB in lab experiments is its potential toxicity. BDEB has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.

Future Directions

There are several potential future directions for research involving BDEB. One potential area of research is the development of BDEB-based fluorescent probes for studying the binding interactions of small molecules with biological macromolecules. Another potential area of research is the development of BDEB-based materials for use in various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
In conclusion, BDEB is a unique chemical compound with potential applications in various scientific research fields. Its unique molecular structure makes it an attractive candidate for studying various biological and chemical processes. Further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.

Synthesis Methods

BDEB can be synthesized through a multi-step process involving the coupling of two different alkynes and an aryl halide. One of the most commonly used methods for synthesizing BDEB involves the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkynyl metal reagent in the presence of a palladium catalyst. This method is known for its high yield and excellent selectivity.

properties

CAS RN

154746-20-0

Product Name

1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene

Molecular Formula

C12H6

Molecular Weight

150.18 g/mol

IUPAC Name

1-buta-1,3-diynyl-3-ethynylbenzene

InChI

InChI=1S/C12H6/c1-3-5-7-12-9-6-8-11(4-2)10-12/h1-2,6,8-10H

InChI Key

OZQLQZISTMXHDY-UHFFFAOYSA-N

SMILES

C#CC#CC1=CC=CC(=C1)C#C

Canonical SMILES

C#CC#CC1=CC=CC(=C1)C#C

synonyms

Benzene, 1-(1,3-butadiynyl)-3-ethynyl- (9CI)

Origin of Product

United States

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